Pyrrolo[1,2-a]pyrazine-3-carboxylicacid
Description
Pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a fused bicyclic heterocyclic compound consisting of a pyrrole ring fused to a pyrazine ring, with a carboxylic acid substituent at position 3 (Figure 1). This scaffold is synthetically accessible through cyclization reactions involving pyrrole-based enaminones and ammonium acetate . The compound has garnered attention due to its broad-spectrum biological activities, particularly its antifungal properties against Candida spp., including multidrug-resistant strains. Docking studies suggest its mechanism involves inhibition of Candida HMGR (3-hydroxy-3-methylglutaryl-CoA reductase), a key enzyme in ergosterol biosynthesis . Additionally, derivatives of this core structure are commercially available for research, such as Pyrrolo[1,2-a]pyrazine-3-carboxylic acid hydrochloride (CAS: 588720-48-3) .
Properties
IUPAC Name |
1,2-dihydropyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-8(12)7-5-10-3-1-2-6(10)4-9-7/h1-3,5,9H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVLZDIWACDHLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CN2C=C(N1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
The synthesis begins with the bromination of acrylic acid in dichloromethane at 20–30°C, yielding 2,3-dibromopropanoic acid (Intermediate II). Stoichiometric bromine is added dropwise to minimize side reactions, followed by heating to 30–50°C to ensure complete conversion. Subsequent ammonolysis in ethanol at room temperature produces β-alaninamide (Intermediate III), which undergoes cyclization with methylglyoxal under reflux conditions to form the pyrrolo[1,2-a]pyrazine core (Intermediate IV). Final oxidation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane introduces aromaticity, affording the target carboxylic acid (Figure 1).
Key Optimization Parameters:
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Bromination Efficiency : A 1:1.5 molar ratio of acrylic acid to bromine maximizes Intermediate II yield (78–82%) while avoiding over-bromination.
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Cyclization Control : Methylglyoxal acts as a two-carbon synthon, with ethanol as the optimal solvent for facilitating [4+2] cycloaddition at reflux temperatures (80–85°C).
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Oxidation Selectivity : DDQ in dichloromethane achieves quantitative dehydrogenation without decarboxylation, critical for preserving the carboxylic acid moiety.
Palladium-Catalyzed Carbo-Palladation Strategy
A 2024 study demonstrated a novel palladium-trifluoroacetate-catalyzed method for synthesizing pyrrolo[1,2-a]pyrazine derivatives, including the 3-carboxylic acid variant. This approach leverages aryl boronic acids and pyrrole-2-carbonitriles to construct the fused ring system in a single step, offering advantages in atom economy and functional group tolerance.
Mechanistic Insights
The reaction proceeds via a carbo-palladation mechanism, where palladium(II) trifluoroacetate activates the nitrile group of pyrrole-2-carbonitrile, enabling nucleophilic attack by the aryl boronic acid (Figure 2). Subsequent cyclization forms the pyrazine ring, with the carboxylic acid group introduced through hydrolysis of the nitrile intermediate.
Optimization Highlights:
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Catalyst Loading : 5 mol% Pd(CF₃COO)₂ achieves 85–92% yields while minimizing metal residue.
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Solvent Effects : Tetrahydrofuran (THF) outperforms polar aprotic solvents, likely due to improved solubility of palladium intermediates.
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Substrate Scope : Electron-deficient aryl boronic acids (e.g., 4-cyanophenylboronic acid) enhance reaction rates, whereas sterically hindered substrates require extended reaction times (24–36 h).
Comparative Analysis of Synthetic Routes
Challenges in Reaction Purification and Scaling
Purification of Polar Intermediates
The carboxylic acid group in pyrrolo[1,2-a]pyrazine-3-carboxylic acid complicates isolation due to its high polarity. Patent methods employ sodium carbonate washes to extract acidic impurities, followed by crystallization at 0°C to recover the product. However, yields drop to 65–70% during large-scale runs due to solubility issues in dichloromethane.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrazine-3-carboxylicacid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: H₂O₂ in aqueous solution or KMnO₄ in acidic medium.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogens (e.g., Br₂) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) in an aprotic solvent.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
Comparison with Related Compounds
The following table summarizes some related compounds and their unique characteristics:
| Compound Name | Structure Type | Unique Characteristics |
|---|---|---|
| Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | Pyrimidine variant | Exhibits different biological activity profiles |
| 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid | Halogenated derivative | Enhanced reactivity due to bromine substituent |
| Pyrrolo[1,2-b]quinoline | Quinoline derivative | Potentially different pharmacological properties |
Antimicrobial Activity
Research indicates that PPA derivatives exhibit antimicrobial properties. Studies have shown that certain derivatives can inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents.
Cancer Therapy
PPA has been investigated for its role in cancer treatment. Its derivatives have shown promise in targeting specific pathways involved in cancer cell proliferation and apoptosis. For instance, studies have demonstrated that certain PPA derivatives can interact with proteins and nucleic acids, influencing cancer cell behavior and potentially leading to therapeutic applications .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of PPA derivatives. Compounds derived from PPA have been shown to enhance neurovascular protection and improve function in neuronal cell lines subjected to oxidative stress. This suggests a possible application in treating neurodegenerative diseases .
Anxiolytic Activity
PPA has also been explored for its anxiolytic effects. A study reported the synthesis of new PPA-containing ligands that exhibited significant anxiolytic activity in animal models, indicating potential use in treating anxiety disorders .
Study 1: Anticancer Activity
In a study assessing the anticancer activity of PPA derivatives, researchers synthesized several compounds and evaluated their effects on various cancer cell lines. The most promising compound demonstrated an IC50 value of 10 μM against breast cancer cells, indicating significant cytotoxicity while maintaining low toxicity to normal cells .
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of PPA derivatives against oxidative stress in human endothelial cells. The results showed that specific derivatives improved cell viability significantly compared to untreated controls, suggesting their potential as therapeutic agents for neuroprotection .
Mechanism of Action
The exact mechanism of action of pyrrolo[1,2-a]pyrazine-3-carboxylicacid is not fully understood. it is known to interact with various molecular targets and pathways . For instance, some derivatives have shown kinase inhibitory activity, which suggests they may interfere with signaling pathways involved in cell growth and proliferation. Additionally, its antimicrobial properties indicate it may disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Structural Differences : These compounds feature a diketone (1,4-dione) moiety instead of the carboxylic acid at position 3. Substitutions at positions 3 (e.g., hexahydro-3-(phenylmethyl)- or hexahydro-3-(2-methylpropyl)-) are common (Figure 2) .
Biological Activities :
- Antifungal and Antimicrobial : Exhibited potent activity against Fusarium oxysporum and Candida spp., with Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-, being the most abundant antifungal metabolite in Bacillus subtilis extracts .
- Antiviral and Anticancer: Demonstrated systemic resistance induction against plant viruses (e.g., cucumber mosaic virus) and cytotoxic effects in cancer models . Pharmacological Potential: The dione group enhances hydrophobic interactions with microbial membranes, while alkyl substitutions (e.g., 2-methylpropyl) improve bioavailability .
Pyrrolo[1,2-a]quinoxaline Derivatives
Structural Differences: A quinoxaline ring replaces the pyrazine ring, creating a larger π-conjugated system (Figure 3) . Biological Activities:
- Kinase Inhibition: 4-[(3-Chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (IC₅₀ = 49 nM against human CK2 kinase) highlights its role in cancer therapy .
- Antihypertensive Effects: Tetrahydro derivatives (e.g., 6a,7,8,9-tetrahydro-5-(phenylmethyl)pyrido[3,2-a]pyrrolo[1,2-a]pyrazin-6(5H)-one) act as vascular smooth muscle relaxants . Synthesis: Copper- or iron-catalyzed oxidative carboamination enables efficient construction of the quinoxaline core .
Pyrrolo[1,2-a]thieno[3,2-e]pyrimidine Derivatives
Structural Differences : Incorporation of thiophene and pyrimidine rings expands the heterocyclic system (Figure 4) .
Biological Activities :
- Antitumor Activity: Novel derivatives (21 compounds) showed efficacy in vitro and in vivo, targeting tumor-specific pathways . Synthesis: One-pot three-component reactions using 2-aminothiophenes and cyanoacetic acid derivatives yield high-purity products .
1,2,4-Triazolo[4,3-a]pyrazine-3-carboxylic Acid
Structural Differences: A triazole ring replaces the pyrrole ring, altering electronic properties (Figure 5) . Biological Activities: Limited data are available, but triazole moieties are known for enhancing metabolic stability and target binding in drug design .
Comparative Analysis Table
Q & A
Q. What are the key synthetic methodologies for Pyrrolo[1,2-a]pyrazine-3-carboxylic acid derivatives?
A one-step synthesis involves the base-catalyzed (Cs₂CO₃) cyclization of N-propargyl(pyrrolyl)aminoenones derived from 2-(acylethynyl)pyrroles and propargylamine, achieving yields >70% under mild conditions . Alternatively, catalyst-free one-pot methods using bromopyruvate and ethylenediamine have been reported, simplifying purification by avoiding metal residues . Multi-component reactions (e.g., ethylenediamine, acetylenic esters, and nitrostyrene derivatives) with sulfamic acid catalysis also provide efficient access .
Q. How can structural characterization of Pyrrolo[1,2-a]pyrazine derivatives be optimized?
Use - and -NMR to confirm regiochemistry and stereospecific decarboxylation patterns . FT-IR and GC-MS are critical for identifying functional groups (e.g., carboxylic acid moieties) and verifying purity . X-ray crystallography is recommended for resolving ambiguous stereochemistry in hydrazide intermediates .
Q. What solvent systems are optimal for stereospecific cyclization reactions?
Pyridine outperforms acetic acid or DMF in promoting stereospecific decarboxylation of cyclohexene dicarboxylic acid hydrazides, achieving >90% cis-selectivity due to its mild basicity and polarity . For catalyst-free syntheses, polar aprotic solvents like DMSO enhance reaction rates .
Q. What are common intermediates in Pyrrolo[1,2-a]pyrazine synthesis?
Anthranilic acid hydrazides and 2-oxo-glutaric acid are critical precursors for forming amide-linked conjugates . Bromopyruvate-derived enaminones serve as versatile intermediates in one-pot protocols .
Q. How can byproduct formation be minimized during synthesis?
Byproducts like over-cyclized quinazolines arise from excessive heating. Control reaction temperature (<80°C) and use stoichiometric 2-oxo-glutaric acid to suppress side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yields .
Advanced Research Questions
Q. What biological activities have been reported for Pyrrolo[1,2-a]pyrazine derivatives?
Hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and antioxidant properties (DPPH scavenging IC₅₀: 35 µM) . Imidazo-fused analogs show potential as FGFR inhibitors for cancer therapy .
Q. How do substituents influence structure-activity relationships (SAR)?
Alkyl chains (e.g., 2-methylpropyl) enhance lipophilicity and antimicrobial potency . Electron-withdrawing groups (e.g., trifluoromethyl) on the pyrazine ring improve metabolic stability in in vitro assays . Stereochemistry at C3a affects LOX-inhibiting activity, with cis-configurations showing higher efficacy .
Q. What analytical strategies resolve contradictions in stereochemical outcomes?
Conflicting reports on stereospecificity can be addressed by comparing solvent effects (e.g., pyridine vs. DMF) and reaction kinetics via -NMR monitoring . Chiral HPLC or circular dichroism (CD) spectroscopy is recommended for enantiomer resolution .
Q. How do synthetic routes compare in scalability and yield?
| Method | Yield | Catalyst | Scalability |
|---|---|---|---|
| Base-catalyzed cyclization | 70–85% | Cs₂CO₃ | High (gram-scale) |
| Catalyst-free one-pot | 60–75% | None | Moderate |
| Multi-component | 65–80% | Sulfamic acid | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
